N'-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide
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Overview
Description
N’-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide is a complex organic compound with a unique structure that includes a brominated dibenzofuran core and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide typically involves multiple steps. The initial step often includes the bromination of a dibenzofuran derivative, followed by the introduction of a hydroxyl group. Subsequent steps involve the formation of a methylene bridge and the attachment of the acetohydrazide moiety through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N’-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N’-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]amino}phenyl)-4-methylbenzenesulfonamide: Shares a similar dibenzofuran core but with different functional groups.
Coumarin derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
N’-[(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22BrN3O4 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-14(15-7-3-2-4-8-15)27-30-13-21(28)26-25-12-17-22-16-9-5-6-10-19(16)31-20(22)11-18(24)23(17)29/h2-4,7-8,11-12,29H,5-6,9-10,13H2,1H3,(H,26,28)/b25-12+,27-14+ |
InChI Key |
PAPXHAIVXOMZIR-BSJLCCIXSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N/N=C/C1=C2C3=C(CCCC3)OC2=CC(=C1O)Br)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=C2C3=C(CCCC3)OC2=CC(=C1O)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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